2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that this compound may also interact with a range of cellular components .
Mode of Action
The nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
While the specific biochemical pathways affected by 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine are not known, a related compound has been shown to exhibit anti-inflammatory effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling . This suggests that this compound may also affect similar pathways and have downstream effects on cellular processes.
Pharmacokinetics
Related compounds have been shown to undergo metabolic transformations, suggesting that this compound may also be metabolized in the body . The impact of these properties on the compound’s bioavailability would depend on the specifics of its absorption, distribution, metabolism, and excretion.
Result of Action
Based on the effects of related compounds, it is likely that this compound could have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives, a group to which this compound belongs, are known to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes or interaction domains of proteins, potentially altering their function.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of varying dosages of this compound in animal models .
Metabolic Pathways
Similar compounds may be involved in various metabolic pathways, interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with salicylaldehyde in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of corresponding benzoxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar heterocyclic compounds with sulfur instead of oxygen in the ring.
Thiophenes: Five-membered rings with sulfur, known for their biological activities.
Indoles: Contain a benzene ring fused to a pyrrole ring, widely studied for their pharmacological properties
Uniqueness
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern and the presence of both chlorine and benzoxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHAVALWFPKQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54995-52-7 |
Source
|
Record name | 2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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